2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 851131-43-6
VCID: VC4539889
InChI: InChI=1S/C17H19N5OS3/c1-4-24-17-21-20-15(26-17)19-14(23)10-25-16-18-8-9-22(16)13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,20,23)
SMILES: CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Molecular Formula: C17H19N5OS3
Molecular Weight: 405.55

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 851131-43-6

Cat. No.: VC4539889

Molecular Formula: C17H19N5OS3

Molecular Weight: 405.55

* For research use only. Not for human or veterinary use.

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide - 851131-43-6

Specification

CAS No. 851131-43-6
Molecular Formula C17H19N5OS3
Molecular Weight 405.55
IUPAC Name 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H19N5OS3/c1-4-24-17-21-20-15(26-17)19-14(23)10-25-16-18-8-9-22(16)13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,20,23)
Standard InChI Key NKIHTEPUCLAHOS-UHFFFAOYSA-N
SMILES CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C

Introduction

The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule that combines imidazole and thiadiazole rings, both of which are known for their biological activity. This compound is not directly mentioned in the provided search results, so we will construct a hypothetical analysis based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of this compound would likely involve a multi-step process, starting with the formation of the imidazole and thiadiazole rings separately, followed by their coupling via a sulfanyl linkage. The acetamide group can be introduced through a reaction with an appropriate amine.

Synthesis Steps:

  • Formation of Imidazole Ring: This can be achieved through the condensation of a diamine with a carbonyl compound.

  • Formation of Thiadiazole Ring: Typically involves the reaction of a thioamide with a halogenated compound.

  • Coupling Reaction: The imidazole and thiadiazole rings are linked via a sulfanyl group, possibly using a thiolating agent.

  • Introduction of Acetamide Group: Reaction with an amine to form the acetamide linkage.

Biological Activity

Compounds with imidazole and thiadiazole rings often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethylsulfanyl group may enhance these activities.

Potential Biological ActivitiesDescription
Antimicrobial ActivityThe sulfanyl linkage and thiadiazole ring may contribute to antimicrobial properties.
Anti-inflammatory ActivitySimilar compounds have shown potential as anti-inflammatory agents, possibly through inhibition of enzymes like COX-2.
Anticancer ActivityThe complex structure could interact with cellular targets involved in cancer progression.

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